Zatosetron

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Zatosetron has a wide range of scientific research applications. It has been studied extensively for its antinauseant effects in both animal and human trials . Additionally, it has shown effectiveness as an anxiolytic . In the field of neuropharmacology, this compound has been used in studies related to serotonin receptor antagonism . Its chronic toxicity, metabolism, and pharmacokinetics have also been characterized in various animal models .

Mecanismo De Acción

Safety and Hazards

When handling Zatosetron, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

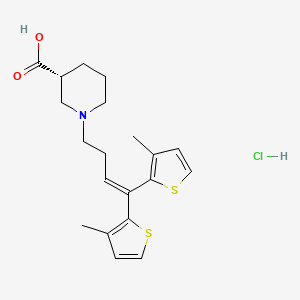

Métodos De Preparación

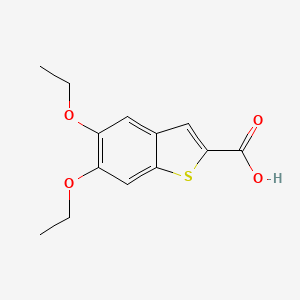

Synthetic Routes and Reaction Conditions: The synthesis of Zatosetron involves several key steps. One of the primary synthetic routes starts with tropinone and 5-chlorosalicylic acid . The process includes the stereoselective formation of 3-endo-tropanamine and a Claisen rearrangement to produce a crucial benzofuran intermediate . Another method involves the combination of the acid chloride derived from 5-chloro-2,3-dihydro-2,2-dimethyl-7-benzofuran carboxylic acid with 3-endo-tropanamine .

Industrial Production Methods: For industrial production, the synthesis of this compound maleate has been developed to address several key issues, including the supply and quality of the critical raw material tropinone . Improvements in the stereoselective formation of intermediates and compatibility with existing manufacturing capabilities have also been a focus .

Análisis De Reacciones Químicas

Types of Reactions: Zatosetron undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include acid chlorides, reducing agents, and stereoselective catalysts . The conditions often involve reflux and the use of solvents like toluene .

Major Products Formed: The major products formed from these reactions include N-desmethyl this compound and 3-hydroxy-zatosetron . These metabolites are significant in both human and animal studies .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Zatosetron include ondansetron, granisetron, and tropisetron . These compounds also act as 5-HT3 receptor antagonists and are used for their antinauseant and anxiolytic effects .

Uniqueness: What sets this compound apart from these similar compounds is its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport . This makes it particularly useful in clinical settings where prolonged action is desired without the side effects associated with increased gastrointestinal motility .

Propiedades

Número CAS |

123482-22-4 |

|---|---|

Fórmula molecular |

C19H25ClN2O2 |

Peso molecular |

348.9 g/mol |

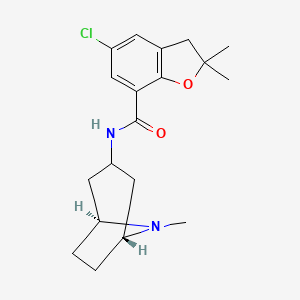

Nombre IUPAC |

5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15?/m1/s1 |

Clave InChI |

SPKBYQZELVEOLL-SHARSMKWSA-N |

SMILES isomérico |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CCC(C3)N4C)C |

SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

SMILES canónico |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

123482-23-5 (maleate) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-7-benzofurancarboxamide LY 277359 LY 277359 maleate LY-277359 zatosetron zatosetron maleate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)